molecular formula C18H16Cl2N2O3S B2769180 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 620590-06-9

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2769180
CAS No.: 620590-06-9
M. Wt: 411.3
InChI Key: ROLYGHOFXWZLFT-UHFFFAOYSA-N
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Description

This compound features a hexahydrothienoimidazole trione core substituted with a 3,4-dichlorophenyl group at position 1 and a 3-methylphenyl group at position 3. The dichlorophenyl moiety introduces electron-withdrawing effects, while the methylphenyl group contributes steric bulk.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-11-3-2-4-12(7-11)21-16-9-26(24,25)10-17(16)22(18(21)23)13-5-6-14(19)15(20)8-13/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLYGHOFXWZLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dichlorophenyl and m-tolyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

    Oxidation to form the 5,5-dioxide: This step may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or tolyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or tolyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share the thienoimidazole trione core but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name (IUPAC) R1 Substituent R2 Substituent Molecular Weight (g/mol) H-Bond Acceptors Potential Applications
Target Compound 3,4-dichlorophenyl 3-methylphenyl ~430 (estimated*) 7 (estimated) Investigational
1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3,5-dimethylphenyl 3-nitrophenylmethyl ~460 (estimated) 9 Unknown
1-[(3-chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione 3-chlorophenylmethyl trifluoromethylphenylethyl 424.80 7 Unknown
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) 3,5-dichlorophenyl methyl groups (bicyclic core) 284.10 4 Fungicide

Notes:

  • Nitrophenyl Derivative () : The nitro group increases electron-withdrawing effects and H-bond acceptors (9 vs. 7 in the target), which could improve solubility but reduce metabolic stability.
  • Procymidone (): Shares dichlorophenyl substitution but lacks the trione system, highlighting the importance of the thienoimidazole core in the target compound’s unique properties.

Physicochemical and Electronic Properties

  • Lipophilicity : The 3,4-dichlorophenyl group likely confers higher logP compared to nitrophenyl or trifluoromethylphenyl derivatives, favoring hydrophobic interactions in biological targets.
  • Solubility : The trione system enhances polarity, but the dichlorophenyl group may offset this, resulting in moderate aqueous solubility (similar to procymidone, which is sparingly soluble) .

Biological Activity

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound belonging to the thienoimidazole class. Its intricate structure suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one. The molecular formula is C18H16Cl2N2O3SC_{18}H_{16}Cl_2N_2O_3S with a molecular weight of approximately 397.30 g/mol. The structure features dichlorophenyl and methylphenyl substituents on a thienoimidazole core.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. It may bind to specific enzymes or receptors involved in critical biological pathways. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor modulation capabilities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thienoimidazole derivatives. For instance:

  • Case Study : A related compound was tested against human breast cancer cell lines (MCF-7). It demonstrated significant cytotoxicity with an IC50 value of 27.3 μM. This suggests that modifications to the thienoimidazole structure can enhance its anticancer efficacy .

Antimicrobial Activity

Thienoimidazoles have been explored for their antimicrobial properties:

  • Research Findings : Compounds structurally similar to this compound have shown effectiveness against various bacterial strains. For example, a related derivative exhibited activity comparable to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary

Biological Activity IC50 (µM) Tested Cell Lines Reference
Anticancer27.3MCF-7
AntimicrobialVariableMRSA

Synthesis and Modifications

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Notably:

  • Formation of Thienoimidazole Core : Achieved through cyclization under acidic or basic conditions.
  • Substitution Reactions : Introduce the dichlorophenyl and methylphenyl groups.
  • Oxidation Steps : Utilize oxidizing agents to form the dioxo structure.

These synthetic pathways allow for the exploration of various analogs that may enhance biological activity.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including cyclization, halogenation, and functional group coupling. Key steps include:

  • Thieno-imidazole core formation : Cyclocondensation of thiourea derivatives with α-keto esters under acidic conditions (e.g., HCl catalysis) to form the thieno[3,4-d]imidazole scaffold .
  • Substituent introduction : Suzuki-Miyaura coupling for aryl group attachment (e.g., 3,4-dichlorophenyl) using Pd catalysts and optimized solvent systems (e.g., DMF/H₂O) .
  • Trione formation : Oxidation of the thiolane ring using persulfate-based reagents (e.g., ammonium persulfate) under controlled pH and temperature .
    Methodological Note : Yield optimization requires monitoring steric hindrance from substituents (e.g., 3-methylphenyl) and adjusting reaction time/temperature .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents and trione configuration. For example, downfield shifts (~170 ppm in ¹³C NMR) confirm carbonyl groups .
  • Mass spectrometry (HRMS) : Accurate mass determination to distinguish isotopic patterns from chlorine substituents .
  • X-ray crystallography : Resolves stereochemical ambiguities in the hexahydro-thienoimidazole core .

Q. What preliminary biological activities have been reported?

  • Enzyme inhibition : IC₅₀ values for kinase targets (e.g., EGFR) are determined via fluorescence-based assays. Substituents like 3,4-dichlorophenyl enhance hydrophobic binding .
  • Antimicrobial screening : Disk diffusion assays reveal activity against Gram-positive bacteria, linked to the thioether moiety’s membrane disruption potential .

Advanced Research Questions

Q. How can computational methods predict substituent effects on pharmacological activity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). The 3-methylphenyl group’s steric bulk may reduce binding affinity compared to smaller substituents .
  • DFT calculations : Analyze electron density maps to assess the trione group’s electrophilicity, which influences reactivity in nucleophilic environments .

Q. How to resolve contradictions in biological data across studies?

  • Assay standardization : Compare IC₅₀ values using identical buffer conditions (e.g., pH 7.4 vs. 6.8) to control for protonation state effects .
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., imidazole ring-opening under acidic conditions) that may skew activity results .

Q. What strategies optimize regioselectivity in multi-step syntheses?

  • Directed ortho-metalation : Use directing groups (e.g., -SO₂NH₂) to control aryl coupling positions during Suzuki reactions .
  • Protecting group chemistry : Temporarily block reactive sites (e.g., trione oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on COX-2 inhibition potency (IC₅₀ = 0.5 μM vs. 2.1 μM).
Resolution :

Verify assay conditions (e.g., enzyme source: human recombinant vs. murine).

Test compound purity via HPLC; impurities >5% may artifactually reduce activity .

Replicate experiments with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

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